

Application Note: Total Synthesis and Derivatization of Trachelanthine

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Compound of Interest

Compound Name: *Trachelanthine*

CAS No.: 510-19-0

Cat. No.: B1607318

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Abstract & Scope

Trachelanthine is a hepatotoxic pyrrolizidine alkaloid (PA) comprising a retronecine base esterified at the C-9 position with (-)-trachelanthic acid. While naturally occurring in Boraginaceae species, its pharmacological investigation (and that of its less toxic derivatives) requires robust synthetic access to ensure stereochemical purity.

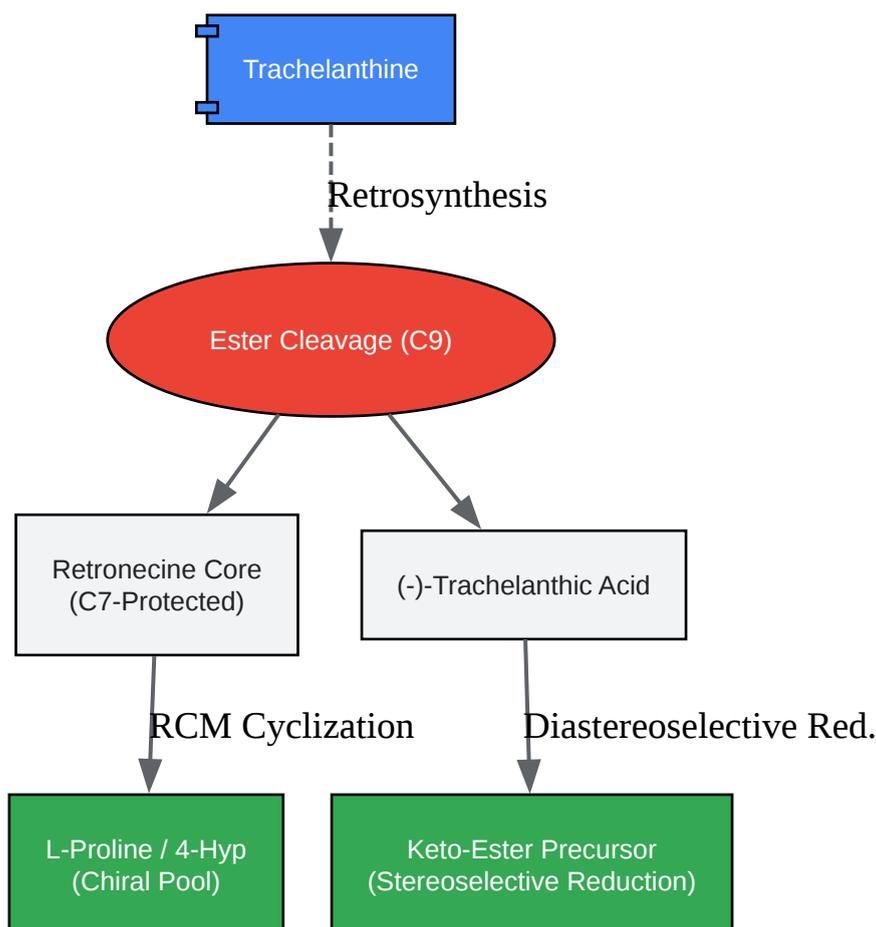
This guide details a convergent total synthesis protocol. Unlike extraction, which yields complex mixtures of PAs, this modular approach allows for the specific generation of **trachelanthine** and its derivatives for Structure-Activity Relationship (SAR) studies.

Key Workflows Covered:

- Module A: Stereoselective synthesis of (-)-trachelanthic acid.
- Module B: Synthesis of the Retronecine core via Ring-Closing Metathesis (RCM).
- Module C: Regioselective Yamaguchi esterification.
- Module D: N-Oxidation derivatization for metabolic stability studies.

Retrosynthetic Analysis

The synthesis is designed as a convergent process.[1] The critical disconnection is the ester linkage at C-9. To ensure regioselectivity, the C-7 secondary hydroxyl of the retronecine core is protected prior to coupling.



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Figure 1: Retrosynthetic breakdown of **Trachelanthine** into its necine base and necic acid components.

Module A: Synthesis of (-)-Trachelanthic Acid

Objective: Synthesize the chiral acid component with high enantiomeric excess (ee). Method: Diastereoselective reduction of an

-keto ester.

Reagents & Equipment[2]

- Starting Material: 2-hydroxy-3-methyl-2-butanone (commercially available).
- Reagents: Lithium tri-sec-butylborohydride (L-Selectride), THF (anhydrous), 2,2-dimethoxypropane.
- Equipment: Schlenk line, -78°C cryostat.

Protocol Steps

- Acetonide Protection: React 2-hydroxy-3-methyl-2-butanone with 2,2-dimethoxypropane (p-TsOH cat.) to form the protected dioxolanone.
 - Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1) for disappearance of the starting alcohol.
- Aldol Condensation: React the protected ketone with ethyl acetate/LDA at -78°C to generate the

-keto ester skeleton.
- Stereoselective Reduction (Critical Step):
 - Dissolve the

-keto ester in anhydrous THF.
 - Cool to -78°C.
 - Add L-Selectride (1.1 equiv) dropwise. Note: Bulky borohydrides favor the formation of the 'anti' diol configuration required for trachelanthic acid.
 - Stir for 2 hours, then quench with

/NaOH.
- Hydrolysis: Treat the reduced ester with LiOH in THF/H₂O to yield (-)-trachelanthic acid.
- Validation: Recrystallize from benzene/hexane. Measure optical rotation; target

(c=1, EtOH).

Module B: Synthesis of Retronecine (Necine Base)

Objective: Construct the bicyclic pyrrolizidine core. Method: Ring-Closing Metathesis (RCM) using Grubbs II catalyst.

Reagents

- Precursor: trans-4-Hydroxy-L-proline.
- Catalyst: Grubbs 2nd Generation Catalyst.
- Solvent: Dichloromethane (degassed).

Protocol Steps

- Scaffold Preparation:
 - Protect trans-4-hydroxy-L-proline: N-Boc protection and C-7 hydroxyl protection (TBS-Cl).
 - Convert the carboxylic acid to the Weinreb amide, then reduce to the aldehyde.
- Allylation: Perform a Grignard reaction using vinylmagnesium bromide to introduce the first alkene.
- Acryloylation: Deprotect the N-Boc group (TFA/DCM) and immediately re-protect with acryloyl chloride to install the second alkene (the RCM partner).
- Ring-Closing Metathesis (RCM):
 - Dissolve the diene intermediate in degassed DCM (high dilution: 0.005 M to prevent polymerization).
 - Add Grubbs II catalyst (5 mol%).
 - Reflux for 12 hours under Argon.
 - Checkpoint:

H NMR should show the disappearance of terminal alkene protons (5.0–6.0 ppm) and appearance of the internal cyclic alkene signal.

- Final Adjustment:
 - Reduce the lactam carbonyl (if present from acryloylation strategy) using .
 - Selective Deprotection: Remove the primary alcohol protection (if orthogonal) to expose the C-9 hydroxyl for coupling. Keep C-7 protected (TBS) to ensure regioselectivity in the next module.

Module C: The Coupling (Yamaguchi Esterification)

Objective: Esterify the sterically hindered acid to the C-9 position of the base. Method: Yamaguchi Macrolactonization conditions adapted for intermolecular esterification.^[2]

Reagents

- Acid: (-)-Trachelanthic acid (from Module A).^[3]
- Alcohol: C7-TBS-Retronecine (from Module B).
- Coupling Agent: 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent).^{[2][4][5][6][7]}
- Base: TEA (Triethylamine), DMAP (4-Dimethylaminopyridine).
- Solvent: Toluene (anhydrous).

Protocol Steps

- Mixed Anhydride Formation:
 - In a flame-dried flask, dissolve (-)-trachelanthic acid (1.0 equiv) and TEA (1.2 equiv) in THF.
 - Add 2,4,6-trichlorobenzoyl chloride (1.0 equiv) dropwise at 0°C.
 - Stir 1 hour at RT. A white precipitate (TEA·HCl) will form.

- Remove solvent in vacuo and re-dissolve the residue in anhydrous Toluene. Filter off the amine salts under inert atmosphere.
- Esterification:
 - To the toluene solution of the mixed anhydride, add the C7-TBS-Retronecine (0.8 equiv) and DMAP (1.5 equiv).
 - Stir at room temperature for 12 hours.
 - Note: If conversion is low, heat to 40°C. High temperature may cause elimination of the C7-TBS group, so monitor carefully.
- Global Deprotection:
 - Treat the coupled product with TBAF (Tetra-n-butylammonium fluoride) in THF to remove the C-7 silyl ether.
- Purification: Flash chromatography (CHCl₃:MeOH:NH₄OH).

Module D: Derivatization (N-Oxidation)

Objective: Synthesize **Trachelanthine** N-oxide (often the naturally occurring "pro-drug" form) or reduce toxicity for testing.

Protocol

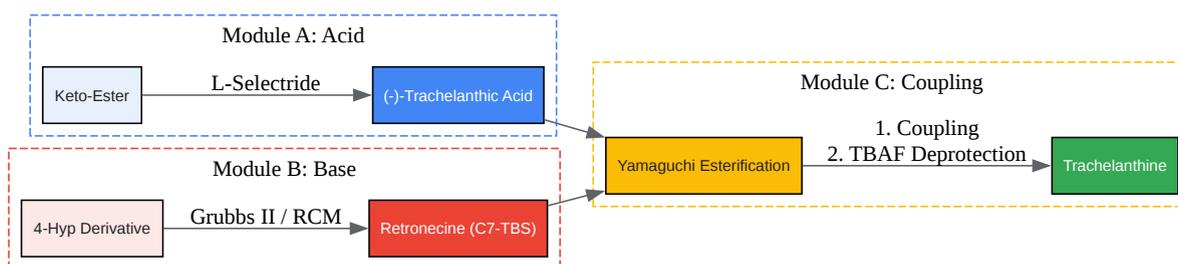
- Dissolve synthetic **Trachelanthine** (10 mg) in dry DCM (2 mL).
- Add m-CPBA (meta-Chloroperoxybenzoic acid, 1.1 equiv) at 0°C.
- Stir for 30 minutes.
- Workup: Do NOT use aqueous sulfite wash (it reduces N-oxides). Pass directly through a short pad of basic alumina to remove excess acid.
- Result: The N-oxide is more polar and water-soluble. Confirm by ESI-MS (M+16 peak).

Analytical Validation & Data

Expected NMR Data (Trachelanthine)

Position	(ppm)	Multiplicity	Assignment
H-2	6.20	m	Vinylic proton (Necine)
H-9	4.85, 4.65	dd (AB system)	-O-CO- (Ester linkage)
H-7	4.30	m	CH-OH (Secondary alcohol)
H-8	4.15	m	Bridgehead proton
Isopropyl	0.95, 0.92	d	Methyls of Trachelanthic acid

Workflow Diagram



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Figure 2: Convergent synthesis workflow integrating the acid and base modules.

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- To cite this document: BenchChem. [Application Note: Total Synthesis and Derivatization of Trachelanthine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1607318#trachelanthine-synthesis-and-derivatization-methods>]

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